molecular formula C13H18N4O B6249344 2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide CAS No. 1488565-23-6

2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide

Cat. No.: B6249344
CAS No.: 1488565-23-6
M. Wt: 246.3
InChI Key:
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Description

2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide is a synthetic organic compound that features an indazole ring, which is a bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds. For instance, 2-nitrobenzaldehyde can react with hydrazine hydrate to form 1H-indazole.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the indazole reacts with formaldehyde and a secondary amine.

    Formation of the Pentanamide Moiety: The final step involves the acylation of the aminomethyl-indazole intermediate with pentanoyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the carbonyl group in the pentanamide moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogenated or nitrated derivatives of the indazole ring.

Scientific Research Applications

2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.

    Biological Studies: The compound can be used to study the biological activity of indazole derivatives, including their interactions with proteins and nucleic acids.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide depends on its specific target. Generally, indazole derivatives can interact with enzymes or receptors by mimicking natural substrates or inhibitors. The aminomethyl group can form hydrogen bonds with active site residues, while the indazole ring can engage in π-π stacking interactions with aromatic amino acids.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole-3-carboxamide: Another indazole derivative with a carboxamide group at the 3-position.

    2-(aminomethyl)-N-(1H-indazol-3-yl)butanamide: Similar structure but with a butanamide moiety instead of pentanamide.

Uniqueness

2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the aminomethyl group and the length of the alkyl chain in the pentanamide moiety can significantly affect its interaction with biological targets compared to other indazole derivatives.

Properties

CAS No.

1488565-23-6

Molecular Formula

C13H18N4O

Molecular Weight

246.3

Purity

95

Origin of Product

United States

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